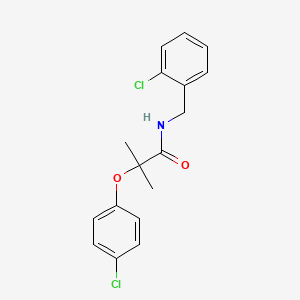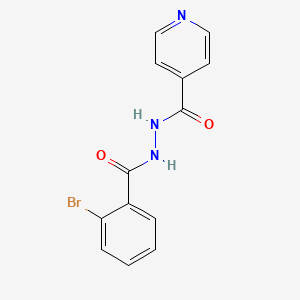![molecular formula C8H12N6O B5694510 ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide, commonly known as Metamitron, is a herbicide that belongs to the triazinone family. It was first introduced in the 1970s and has since been widely used in agriculture to control weeds in crops such as sugar beets, potatoes, and tomatoes. Metamitron is known for its high efficacy, low toxicity, and low environmental impact. In recent years, there has been increasing interest in the scientific community to study the synthesis method, mechanism of action, and physiological effects of Metamitron.
作用機序
Metamitron acts as a photosynthesis inhibitor, blocking the electron transport chain in chloroplasts. This leads to a reduction in the production of energy-rich molecules such as ATP and NADPH, which are essential for plant growth. The herbicidal effect of Metamitron is therefore due to its ability to disrupt the photosynthetic process in plants. The exact mechanism of action of Metamitron in cancer cells and inflammatory diseases is still under investigation.
Biochemical and Physiological Effects
Metamitron has been shown to have low toxicity in animals and humans. It is rapidly metabolized and excreted from the body, with a half-life of less than 24 hours. Studies have shown that Metamitron does not cause significant changes in blood chemistry, organ weight, or histopathology. However, long-term exposure to Metamitron has been shown to cause oxidative stress and DNA damage in animal studies.
実験室実験の利点と制限
Metamitron has several advantages for use in laboratory experiments. It is highly soluble in water and can be easily administered to animals. It has a low toxicity profile and does not require special handling or disposal procedures. However, the herbicidal properties of Metamitron can interfere with the growth and development of plants used in experiments, which may limit its use in certain studies.
将来の方向性
There are several future directions for research on Metamitron. One area of interest is the development of new drugs based on the anti-inflammatory and anti-cancer properties of Metamitron. Another area of research is the investigation of the mechanism of action of Metamitron in cancer cells and inflammatory diseases. Additionally, there is a need for further studies on the long-term effects of Metamitron exposure in animals and humans, particularly with regard to its potential to cause oxidative stress and DNA damage.
合成法
Metamitron can be synthesized from 4-amino-6-methoxy-1,3,5-triazine by reacting it with ethyl cyanate in the presence of a base such as sodium hydroxide. The resulting product is then treated with methylamine to yield the final product, ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide. This synthesis method has been optimized to yield high purity Metamitron with a high yield.
科学的研究の応用
Metamitron has been extensively studied for its herbicidal properties, but there is growing interest in its potential therapeutic applications. Recent studies have shown that Metamitron exhibits anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. These findings suggest that Metamitron could be a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
特性
IUPAC Name |
ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O/c1-4-14(5-9)7-11-6(10-2)12-8(13-7)15-3/h4H2,1-3H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQVLHAWQFJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C#N)C1=NC(=NC(=N1)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5694430.png)


![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)





![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)

![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)
